molecular formula C₁₃H₁₉NO₅ B1141205 Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside CAS No. 738518-26-8

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B1141205
CAS No.: 738518-26-8
M. Wt: 269.29
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound known for its role as an inhibitor of O-linked glycosylation. This compound is often used in biochemical and biomedical research due to its ability to interfere with glycosylation processes, which are crucial for the proper functioning of many biological molecules .

Mechanism of Action

Target of Action

The primary target of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme plays a crucial role in the extension of O-glycan chains, a process vital for various cellular functions.

Mode of Action

This compound acts as a competitive inhibitor of O-glycan chain extension . It mimics the structure of GalNAc-α-1-O-serine/theonine, the natural substrate of the β1,3-galactosyltransferase enzyme . By binding to the active site of the enzyme, it prevents the natural substrate from attaching, thereby inhibiting the extension of the O-glycan chain .

Biochemical Pathways

The inhibition of O-glycan chain extension by this compound affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, which is crucial for protein stability, localization, and function. The disruption of this pathway can have downstream effects on various cellular processes that depend on glycosylated proteins.

Pharmacokinetics

It is known to be soluble in methanol , which suggests that it may be well-absorbed in the body. It is stored at -20° C, indicating that it may require specific storage conditions to maintain its stability and efficacy .

Result of Action

The inhibition of O-glycan chain extension by this compound can lead to changes in the function of glycosylated proteins . For example, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . Mucins are heavily glycosylated proteins that play a role in cell signaling, protection, and lubrication.

Biochemical Analysis

Biochemical Properties

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is soluble in methanol . It is used in biochemical reactions, particularly in proteomics research

Temporal Effects in Laboratory Settings

This compound is stable and can be stored at -20° C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.

Preparation Methods

The synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside typically involves the protection and modification of appropriate pyranose sugar derivatives. One common method includes the benzylation of 2-amino-2-deoxy-D-galactose, followed by acetylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Comparison with Similar Compounds

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is unique due to its specific inhibition of O-linked glycosylation. Similar compounds include:

These compounds share similar structures and functions but differ in their specific chemical properties and applications.

Properties

IUPAC Name

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTAXQWRKKWROR-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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